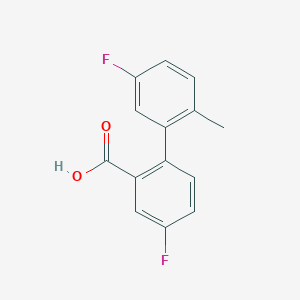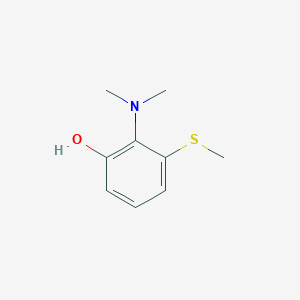
2-(Dimethylamino)-3-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(methylsulfanyl)phenol with dimethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating effects of the dimethylamino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Brominated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can enhance the compound’s binding affinity to specific targets, while the phenol group can participate in hydrogen bonding and other interactions. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(DIMETHYLAMINO)-5-METHYLSULFANYL-OXAZOL-4-YL)TRIPHENYL-PHOSPHONIUM: Similar in structure but contains an oxazole ring and triphenylphosphonium group.
4-(2-(DIMETHYLAMINO)ETHYL)PHENOL SULFATE DIHYDRATE: Contains a dimethylaminoethyl group and is used in different applications.
Uniqueness
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of a dimethylamino group, methylsulfanyl group, and phenol group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-(dimethylamino)-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)9-7(11)5-4-6-8(9)12-3/h4-6,11H,1-3H3 |
InChI-Schlüssel |
HLQCNYWPFCKVTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC=C1SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


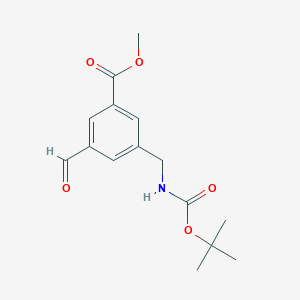

![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)

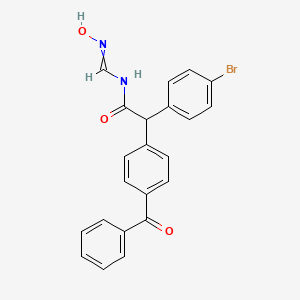
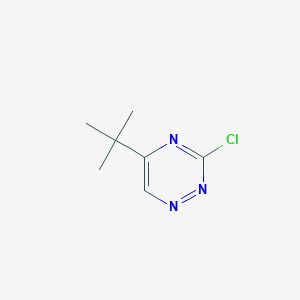


![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)

